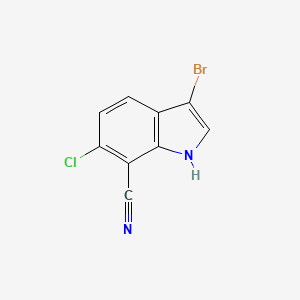

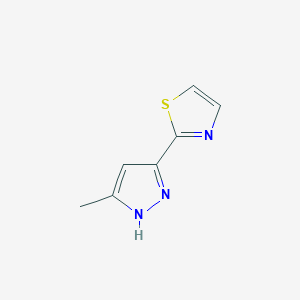

2-(5-甲基-1H-吡唑-3-基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(5-Methyl-1H-pyrazol-3-yl)acetic acid” is a compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

While specific synthesis methods for “2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole” were not found, a study has reported the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methyl-1H-pyrazol-3-yl)acetic acid” include a molecular weight of 140.14 and a powder form at room temperature .科学研究应用

合成和生物活性

对2-(5-甲基-1H-吡唑-3-基)-1,3-噻唑衍生物的研究显示出广泛的生物活性,包括凋亡诱导、抗感染特性和抗肿瘤活性。例如,由3-芳基-1-(噻唑-2-基)-1H-吡唑-4-甲醛与取代噻唑胺反应合成的化合物已证明具有良好的抗菌活性、有效的抗疟疾特性和对癌细胞系的显着细胞毒性(Bansal等,2020)。另一项研究揭示了制备噻唑棍棒吡唑衍生物作为中国主要水稻病害纹枯病的潜在杀菌剂(Chen等,2000)。

抗癌剂

噻唑基-吡唑衍生物因其抗癌活性而被报道,一些化合物显示出对表皮生长因子受体激酶(EGFR)有希望的结合亲和力,表明它们作为抗癌剂的潜力(Sayed等,2019)。在另一项研究中,合成并评估了含有噻吩部分的新型双吡唑基噻唑类化合物对肝细胞癌(HepG2)细胞系的抗肿瘤活性,显示出有希望的活性(Gomha等,2016)。

抗菌和抗真菌研究

由多步反应合成的噻唑化合物在体外表现出非常好的抗菌和抗真菌特性,表明它们作为抗菌剂的潜在用途(Harikrishna等,2015)。

分子对接和抗病毒活性

一项采用清洁研磨技术的研究合成了带有噻唑部分的腙、吡唑和吡嗪,并使用分子对接对它们针对 SARS-CoV-2 主要蛋白酶 (Mpro) 进行了测试。与阳性对照相比,这些化合物显示出更好的平均结合亲和力,表明它们作为抗病毒剂的潜力(Abu-Melha等,2020)。

镇痛剂

在寻找新的药理活性化合物时,已经合成并评估了新型噻唑衍生物的镇痛活性。将吡唑部分并入噻唑化合物中,已识别出具有显着镇痛特性的衍生物(Saravanan等,2011)。

作用机制

Target of Action

The primary target of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of diseases like prostate cancer.

Mode of Action

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole acts as an antagonist to the Androgen Receptor . It binds to the receptor and inhibits its action, thereby preventing the effects of androgens. This results in the inhibition of androgen-dependent DNA and protein synthesis, leading to cell growth arrest.

Biochemical Pathways

The compound affects the Androgen Receptor signaling pathway . This pathway is crucial for the development and progression of prostate cancer. By blocking this pathway, the compound inhibits the growth and spread of cancer cells.

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes .

Result of Action

The molecular effect of the action of 2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole is the inhibition of the Androgen Receptor activity. On a cellular level, this leads to the inhibition of prostate cancer cell growth .

安全和危害

未来方向

属性

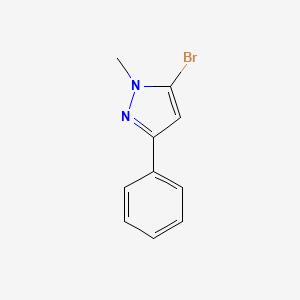

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-5-4-6(10-9-5)7-8-2-3-11-7/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFZVGBLSPSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-1H-pyrazol-3-yl)-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-2-{[(2-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2979252.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)

![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2979259.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B2979263.png)

![(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2979265.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2979267.png)